![molecular formula C9H16N2 B2769878 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine CAS No. 23461-22-5](/img/structure/B2769878.png)
3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine
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Overview
Description
“3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold and is found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the condensation of a carboxylic acid moiety with a substituted amine . For example, 2,4,4-trimethoxybutan-1-amine can be refluxed with a carboxylic acid to form an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” consists of a pyrrole ring attached to a propylamine group . The pyrrole ring contains two methyl groups at the 2 and 4 positions .Scientific Research Applications
Generation of Structurally Diverse Libraries
The starting material 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative from 2-acetylthiophene, has been utilized in alkylation and ring closure reactions to generate a structurally diverse library. This compound reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. The dimethylamino moiety can be exchanged with various aliphatic and aromatic amines, leading to the alkylation of monocyclic NH-azoles such as pyrazole, imidazole, 1,2,4-triazole, and tetrazole. The key to the generation of these diverse compounds is the reactivity of the dimethylamino group, which facilitates ring closure reactions yielding pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimidobenzimidazole, and 4-hydroxypiperidine derivatives (G. Roman, 2013).
Synthesis of Substituted Pyrroles
Palladium-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines, in the presence of catalytic amounts of PdCl2 in conjunction with KCl, transforms into pyrroles in anhydrous N,N-dimethylacetamide. This synthesis demonstrates the utility of dimethylamino groups in facilitating the formation of pyrroles under controlled conditions, highlighting a new synthesis pathway for substituted pyrroles (B. Gabriele et al., 2001).
Novel Routes to 1,2,4-Trisubstituted Pyrroles
The interaction with primary amines under palladium catalysis of 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, can yield 1,2,4-trisubstituted pyrroles. This method indicates the flexibility of dimethylamino-containing compounds in synthesizing complex pyrrole structures, offering a novel route to trisubstituted pyrroles (M. Friedrich et al., 2002).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine demonstrates the application of dimethylamino derivatives in the preparation of key intermediates for pharmaceuticals. This compound serves as a critical intermediate in the development of premafloxacin, showcasing the significance of dimethylamino groups in drug synthesis processes (T. Fleck et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound could have similar effects .
Future Directions
The future directions for “3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” could involve further exploration of its biological activities and potential therapeutic applications, given the known biological activities of pyrrole-containing compounds . Additionally, further studies could be conducted to understand its specific chemical reactions and mechanism of action.
properties
IUPAC Name |
3-(2,4-dimethylpyrrol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-6-9(2)11(7-8)5-3-4-10/h6-7H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFSOAWZMKIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1CCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23461-22-5 |
Source
|
Record name | 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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